molecular formula C19H22ClN3O2S B2470075 N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide CAS No. 577998-89-1

N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide

Cat. No. B2470075
CAS RN: 577998-89-1
M. Wt: 391.91
InChI Key: FALPMKIMEMJFAT-UHFFFAOYSA-N
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Description

“N1-(4-Chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide” is a chemical compound with the molecular formula C19H22ClN3O2S. It has an average mass of 391.915 Da and a monoisotopic mass of 391.112122 Da .

Scientific Research Applications

Efficient Synthesis of 1-Thia-5-azaspiro[5.5]undec-2-ene

Research demonstrates an efficient synthesis method for 1-thia-5-azaspiro[5.5]undec-2-ene, which is closely related to the compound of interest. This synthesis involves base-catalyzed recyclization, and the products are characterized by various spectroscopic methods (Shaker et al., 2011).

Synthesis of 2-azaspiro[4.6]undec-7-enes

A method for synthesizing 2-azaspiro[4.6]undec-7-ene rings, related to the compound , has been explored using ring expansion/cyclization/chlorination techniques. The process allows for the creation of the azaspirocyclic ring skeleton in a one-pot synthesis (Yeh et al., 2012).

Antiviral Applications

Antiviral Activity of Spirothiazolidinone Derivatives

A series of spirothiazolidinone derivatives, related to the compound , were synthesized and evaluated for antiviral activity. Some derivatives exhibited strong activity against influenza A/H3N2 virus, showcasing the potential of these compounds in antiviral drug development (Apaydın et al., 2020).

Anti-Coronavirus Activity of 1-thia-4-azaspiro[4.5]decan-3-one Derivatives

Compounds bearing a 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been synthesized and tested against human coronavirus and influenza virus. Some showed promising inhibition against coronavirus replication, highlighting the relevance of this chemical structure for antiviral drug development (Apaydın et al., 2019).

Anticancer and Antidiabetic Applications

Development of Anticancer and Antidiabetic Spirothiazolidines Analogs

Spirothiazolidine analogs have been developed, showing significant anticancer activities against human breast and liver carcinoma cell lines. Some also exhibited notable antidiabetic properties, indicating their potential as therapeutic agents in these fields (Flefel et al., 2019).

Anti-Inflammatory Applications

Synthesis of Schiff Bases for Anti-Inflammatory Agents

A study developed a green synthesis protocol for Schiff bases derived from compounds similar to the one . The synthesized compounds displayed promising anti-inflammatory activities, showing their potential in this application area (Abdel-Mohsen & Hussein, 2014).

properties

IUPAC Name

5-N-(4-chlorophenyl)-4-methyl-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-11-14(17(25)23-13-7-5-12(20)6-8-13)19(9-3-2-4-10-19)15(16(21)24)18(26)22-11/h5-8,15H,2-4,9-10H2,1H3,(H2,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALPMKIMEMJFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCCC2)C(C(=S)N1)C(=O)N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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